molecular formula C14H19ClFN3O B15112215 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15112215
M. Wt: 299.77 g/mol
InChI Key: LGWGHNFWYONQHI-UHFFFAOYSA-N
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Description

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluoroethyl group, a methoxyphenyl group, and a pyrazol-3-amine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and methoxyphenyl groups. The final step involves the formation of the hydrochloride salt.

    Preparation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone.

    Introduction of Fluoroethyl Group: The fluoroethyl group can be introduced through a nucleophilic substitution reaction using a fluoroethyl halide.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluoroethyl and methoxyphenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluoroethoxy)ethyl 4-methylbenzenesulfonate
  • 2-[2-(4-methoxyphenyl)ethenyl]benzothiazole
  • alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid

Uniqueness

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it more suitable for various applications compared to similar compounds.

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-9-17-18(8-7-15)14(11)16-10-12-3-5-13(19-2)6-4-12;/h3-6,9,16H,7-8,10H2,1-2H3;1H

InChI Key

LGWGHNFWYONQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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